Cas no 358999-31-2 ((2Z)-2-cyano-3-5-(3,4-dichlorophenyl)furan-2-yl-N-(2-iodophenyl)prop-2-enamide)

(2Z)-2-Cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-iodophenyl)prop-2-enamide is a structurally complex organic compound featuring a furan core substituted with a 3,4-dichlorophenyl group and an α,β-unsaturated cyanoenamide moiety linked to an ortho-iodinated aniline. This compound is of interest in medicinal chemistry and materials science due to its conjugated system, which may confer electronic properties suitable for optoelectronic applications. The presence of halogen atoms (chlorine and iodine) enhances its potential as a synthetic intermediate for cross-coupling reactions. Its rigid, planar structure suggests utility in designing inhibitors or ligands targeting specific biological pathways. The compound's stability and reactivity profile make it a valuable candidate for further research in drug discovery and functional material development.
(2Z)-2-cyano-3-5-(3,4-dichlorophenyl)furan-2-yl-N-(2-iodophenyl)prop-2-enamide structure
358999-31-2 structure
Product Name:(2Z)-2-cyano-3-5-(3,4-dichlorophenyl)furan-2-yl-N-(2-iodophenyl)prop-2-enamide
CAS No:358999-31-2
MF:C20H11Cl2IN2O2
MW:509.12401509285
CID:6175416
PubChem ID:18554723
Update Time:2025-10-13

(2Z)-2-cyano-3-5-(3,4-dichlorophenyl)furan-2-yl-N-(2-iodophenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2Z)-2-cyano-3-5-(3,4-dichlorophenyl)furan-2-yl-N-(2-iodophenyl)prop-2-enamide
    • (Z)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-iodophenyl)prop-2-enamide
    • (2Z)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-iodophenyl)prop-2-enamide
    • (Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-iodophenyl)acrylamide
    • AKOS024598083
    • F0709-0652
    • 358999-31-2
    • Inchi: 1S/C20H11Cl2IN2O2/c21-15-7-5-12(10-16(15)22)19-8-6-14(27-19)9-13(11-24)20(26)25-18-4-2-1-3-17(18)23/h1-10H,(H,25,26)/b13-9-
    • InChI Key: HQOIRLDDNSMQNQ-LCYFTJDESA-N
    • SMILES: IC1C=CC=CC=1NC(/C(/C#N)=C\C1=CC=C(C2C=CC(=C(C=2)Cl)Cl)O1)=O

Computed Properties

  • Exact Mass: 507.92423g/mol
  • Monoisotopic Mass: 507.92423g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 620
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.3
  • Topological Polar Surface Area: 66Ų

(2Z)-2-cyano-3-5-(3,4-dichlorophenyl)furan-2-yl-N-(2-iodophenyl)prop-2-enamide Pricemore >>

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Additional information on (2Z)-2-cyano-3-5-(3,4-dichlorophenyl)furan-2-yl-N-(2-iodophenyl)prop-2-enamide

Introduction to (2Z)-2-cyano-3-5-(3,4-dichlorophenyl)furan-2-yl-N-(2-iodophenyl)prop-2-enamide and Its Significance in Modern Chemical Biology

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, (2Z)-2-cyano-3-5-(3,4-dichlorophenyl)furan-2-yl-N-(2-iodophenyl)prop-2-enamide (CAS no. 358999-31-2) stands out as a compound of significant interest due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that have garnered attention in recent years for their applications in drug discovery and medicinal chemistry.

The molecular structure of (2Z)-2-cyano-3-5-(3,4-dichlorophenyl)furan-2-yl-N-(2-iodophenyl)prop-2-enamide is characterized by a fused heterocyclic system consisting of a furan ring and an amide moiety. The presence of multiple substituents, including cyano, chloro, and iodine groups, contributes to its complex chemical profile. These substituents not only influence the electronic properties of the molecule but also its interactions with biological targets.

In recent years, there has been a growing interest in the development of small-molecule inhibitors that target specific enzymes and receptors involved in various disease pathways. The furan core of this compound is particularly noteworthy, as furan derivatives have been widely studied for their potential pharmacological properties. Furan-based compounds exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The cyano group at the 2-position and the chloro groups at the 3 and 5 positions of the furan ring further enhance its pharmacological potential by introducing electrophilic centers that can interact with biological targets.

The amide moiety at the prop-2-enamide position adds another layer of complexity to the compound's structure. Amides are well-known for their role as bioisosteres in drug design, often used to improve solubility, metabolic stability, and binding affinity. The presence of an iodo group on the phenyl ring adjacent to the amide further enhances the compound's potential as a tool in medicinal chemistry. Iodine-containing compounds are frequently employed in medicinal chemistry due to their ability to undergo various chemical transformations and their potential as probes in biological assays.

Recent studies have highlighted the importance of (2Z)-2-cyano-3-5-(3,4-dichlorophenyl)furan-2-yl-N-(2-iodophenyl)prop-2-enamide in the development of novel therapeutic agents. Research has demonstrated that this compound exhibits inhibitory activity against several key enzymes involved in cancer progression. Specifically, it has shown promise as an inhibitor of kinases and other enzymes that play critical roles in cell signaling pathways associated with tumor growth and metastasis. The unique combination of substituents in this molecule allows it to bind effectively to these targets, thereby modulating their activity.

Moreover, the structural features of (2Z)-2-cyano-3-5-(3,4-dichlorophenyl)furan-2-yl-N-(2-iodophenyl)prop-2-enamide make it a valuable scaffold for further derivatization and optimization. Medicinal chemists have leveraged its chemical versatility to develop analogs with enhanced potency and selectivity. By modifying specific substituents or introducing new functional groups, researchers can fine-tune the biological activity of this compound to target specific disease pathways more effectively.

The synthesis of (2Z)-2-cyano-3-5-(3,4-dichlorophenyl)furan-2-yl-N-(2-iodophenyl)prop-2-enamide represents another area of significant interest. The multi-step synthetic route involves strategic bond formations and functional group transformations that highlight the compound's synthetic accessibility. Advances in synthetic methodologies have enabled researchers to produce this compound with high yield and purity, facilitating its use in both preclinical and clinical studies.

In conclusion,(2Z)-2-cyano-3-5-(3,4-dichlorophenyl)furan - ily - N - ( 1 - i o d o p h e n y l ) p r o p - 1 - e n a m i d e (CAS no. 358999 - 31 - 1) is a compound with significant potential in modern chemical biology. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the fight against various diseases.

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